molecular formula C18H21N3O B7471061 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide

4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No. B7471061
M. Wt: 295.4 g/mol
InChI Key: UZDMNFGNDCQMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide, also known as PPMP, is a chemical compound that has been the focus of significant scientific research. This compound is a piperidine derivative and has been found to have potential uses in the field of medicine due to its unique properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the biosynthesis of glycosphingolipids, which are important components of cell membranes.
Biochemical and Physiological Effects:
4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its potential anti-cancer properties, the compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide for lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, the compound is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of research is the identification of new potential therapeutic applications for 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide, such as in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide and its potential effects on various biological systems.

Synthesis Methods

4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of piperidine with pyridine-3-carboxaldehyde followed by the addition of phenylmethylamine. The resulting compound can then be further purified to obtain 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide.

Scientific Research Applications

4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide has been found to have potential applications in the field of medicine. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(20-14-15-5-4-10-19-13-15)21-11-8-17(9-12-21)16-6-2-1-3-7-16/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMNFGNDCQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide

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